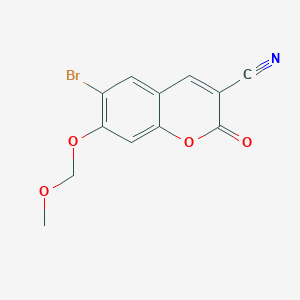

6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC17486628

Molecular Formula: C12H8BrNO4

Molecular Weight: 310.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8BrNO4 |

|---|---|

| Molecular Weight | 310.10 g/mol |

| IUPAC Name | 6-bromo-7-(methoxymethoxy)-2-oxochromene-3-carbonitrile |

| Standard InChI | InChI=1S/C12H8BrNO4/c1-16-6-17-11-4-10-7(3-9(11)13)2-8(5-14)12(15)18-10/h2-4H,6H2,1H3 |

| Standard InChI Key | BPUZMSMZILJHGQ-UHFFFAOYSA-N |

| Canonical SMILES | COCOC1=C(C=C2C=C(C(=O)OC2=C1)C#N)Br |

Introduction

Molecular Information

-

IUPAC Name: 6-Bromo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile

-

Molecular Formula: C12H8BrNO4

-

Molecular Weight: 310.10 g/mol

-

Functional Groups:

-

Bromine substituent at position 6

-

Methoxymethoxy group at position 7

-

Cyano group at position 3

-

Lactone moiety in the chromene core

-

Structural Features

The compound features a chromene backbone with substitutions that enhance its reactivity and biological potential:

-

The bromine atom increases the molecule's electrophilicity.

-

The methoxymethoxy group provides steric hindrance and influences solubility.

-

The cyano group acts as an electron-withdrawing group, impacting its chemical reactivity.

General Synthetic Route

The synthesis of this compound generally involves:

-

Starting Material: A brominated chromone derivative (e.g., 6-bromo-2H-chromen-2-one).

-

Functionalization:

-

Introduction of the methoxymethoxy group through alkylation using methoxymethyl chloride in the presence of a base.

-

Addition of the cyano group via nucleophilic substitution or condensation reactions.

-

Reaction Conditions

Reactions typically occur under mild conditions to preserve the sensitive functional groups:

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF).

-

Catalysts: Weak bases such as triethylamine.

-

Temperature: Ambient to moderate heating (50–80°C).

Reactivity

The compound exhibits reactivity typical of chromene derivatives:

-

Electrophilic Substitution: The bromine atom at position 6 can undergo displacement reactions.

-

Nucleophilic Addition: The cyano group serves as a reactive site for nucleophiles.

-

Hydrolysis: The lactone ring can hydrolyze under acidic or basic conditions.

Pharmaceutical Relevance

Chromene derivatives, including this compound, are studied for their pharmacological properties:

-

Anticancer Activity: Related compounds have shown inhibition of tyrosine kinase receptors, making them potential candidates for cancer therapy .

-

Antimicrobial Properties: Brominated chromenes are known for their antibacterial and antifungal activities.

Organic Synthesis Intermediate

Due to its functional groups, this compound serves as a building block in synthesizing more complex molecules, including heterocycles and bioactive derivatives.

Structural Studies

Crystal structure analysis of related compounds reveals strong π–π stacking interactions and halogen bonding, which influence molecular packing in the solid state .

Biological Studies

Studies on similar compounds have demonstrated significant antiproliferative effects against cancer cell lines, highlighting the therapeutic potential of brominated chromenes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume